ML089

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

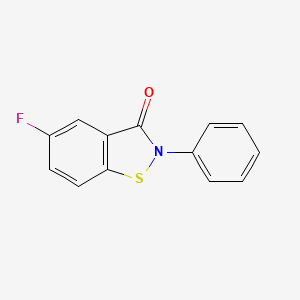

ML089 est un inhibiteur puissant, sélectif et disponible par voie orale de la phosphomannomutase. Ce composé a montré un potentiel significatif dans la recherche sur les anomalies congénitales de la glycosylation de type Ia. La formule moléculaire de this compound est C₁₃H₈FNOS, et sa masse moléculaire est de 245,27 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ML089 implique la préparation de dérivés de benzoisothiazoloneLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et de catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés contribue à maintenir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de réactions

ML089 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : this compound peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés pour des recherches et un développement futurs .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier l'inhibition de la phosphomannomutase et ses effets sur les voies de glycosylation.

Biologie : Aide à comprendre le rôle de la phosphomannomutase dans les processus cellulaires et les voies métaboliques.

Médecine : Applications thérapeutiques potentielles dans le traitement des anomalies congénitales de la glycosylation de type Ia.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les troubles de la glycosylation

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la phosphomannomutase. Cette enzyme est essentielle pour la conversion du mannose-6-phosphate en fructose-6-phosphate, une étape clé dans la voie de glycosylation. En inhibant cette enzyme, this compound perturbe le processus de glycosylation, ce qui conduit à des effets thérapeutiques potentiels dans le traitement des anomalies congénitales de la glycosylation de type Ia .

Applications De Recherche Scientifique

ML089 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study the inhibition of phosphomannose isomerase and its effects on glycosylation pathways.

Biology: Helps in understanding the role of phosphomannose isomerase in cellular processes and metabolic pathways.

Medicine: Potential therapeutic applications in treating congenital disorders of glycosylation type Ia.

Industry: Used in the development of new drugs and therapeutic agents targeting glycosylation disorders

Mécanisme D'action

ML089 exerts its effects by selectively inhibiting phosphomannose isomerase. This enzyme is crucial for the conversion of mannose-6-phosphate to fructose-6-phosphate, a key step in the glycosylation pathway. By inhibiting this enzyme, this compound disrupts the glycosylation process, leading to potential therapeutic effects in treating congenital disorders of glycosylation type Ia .

Comparaison Avec Des Composés Similaires

Composés similaires

ML090 : Un autre inhibiteur de la phosphomannomutase avec une puissance similaire mais une sélectivité différente.

ML091 : Un composé ayant une structure similaire mais des groupes fonctionnels différents, conduisant à des variations de sélectivité et de puissance

Unicité

ML089 se distingue par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la phosphomannomutase. Sa disponibilité orale et sa perméabilité membranaire en font un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

ML089 is a benzoisothiazolone compound identified as a potent and selective inhibitor of phosphomannose isomerase (PMI), an enzyme critical in the glycosylation pathway of proteins. The development and characterization of this compound have significant implications for understanding and potentially treating disorders related to glycosylation abnormalities.

This compound is part of a series of compounds designed through high-throughput screening methods. Its chemical structure allows it to effectively inhibit PMI, which catalyzes the interconversion of mannose-6-phosphate and fructose-6-phosphate. The inhibition of this enzyme can influence various biological processes, including protein trafficking and cellular signaling.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₃S |

| Molecular Weight | 279.29 g/mol |

| Solubility | Soluble in DMSO |

| Inhibition Constant (Ki) | 0.1 μM |

This compound exerts its biological effects primarily through the inhibition of PMI. This inhibition disrupts the normal glycosylation processes, leading to potential therapeutic applications in conditions characterized by aberrant glycosylation.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that this compound selectively inhibits PMI with a Ki value of approximately 0.1 μM, indicating a strong binding affinity to the enzyme . In comparative studies, it showed at least 170-fold selectivity for PMI over other phosphatases, including tissue-nonspecific alkaline phosphatase (TNAP) and ectonucleotide pyrophosphatase/phosphodiesterase-1 (NPP-1) .

- Cellular Effects : In cellular models, treatment with this compound resulted in altered glycosylation patterns, which were assessed using mass spectrometry techniques. This study highlighted the compound's potential role in modulating protein function through glycosylation changes .

- Therapeutic Potential : Research has indicated that this compound could be beneficial in treating diseases linked to glycosylation defects, such as congenital disorders of glycosylation (CDG). Its ability to selectively inhibit PMI provides a targeted approach for restoring normal glycosylation pathways .

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Inhibition Assay | Ki = 0.1 μM for PMI; 170-fold selectivity over TNAP and NPP-1 |

| Glycosylation Impact | Altered glycosylation patterns observed in treated cells |

| Therapeutic Implications | Potential applications in treating congenital disorders of glycosylation |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated, demonstrating favorable properties such as good oral bioavailability and metabolic stability. These characteristics are essential for its development as a therapeutic agent.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 4 hours |

| Metabolic Stability | Stable in liver microsomes |

Propriétés

Formule moléculaire |

C13H8FNOS |

|---|---|

Poids moléculaire |

245.27 g/mol |

Nom IUPAC |

5-fluoro-2-phenyl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H |

Clé InChI |

ZTQXZKHEMCRFEP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F |

SMILES canonique |

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.